Guanosine-5'-diphosphate disodium salt
Overview
Description
Guanosine-5'-diphosphate disodium salt (GDP) is an important nucleotide that plays a key role in cellular metabolism and energy production. GDP is an essential component of the nucleoside triphosphate family and is involved in a wide range of biochemical reactions, such as DNA and RNA synthesis, protein synthesis, and energy transfer. GDP is also a key component of the nucleotide cycle, which is responsible for maintaining the balance of energy production and storage in cells.
Scientific research applications
1. Hydrogel Formation and Properties
Guanosine 5′-monophosphate disodium salt (GMP) has been found to form hydrogels in the presence of trivalent lanthanide ions. By adjusting pH, which controls the protonation of the phosphate group, researchers can tune the interactions between lanthanide ions and GMP. These hydrogels, consisting of three-dimensional networks of nanofibers formed by G-quartets, show significant fluorescence enhancement with thioflavin T, a molecule known for its interaction with G-quadruplex structures (Zhang et al., 2018).
2. Crystal Structure Analysis
Studies on the disodium salt of guanosine 5'-monophosphate have revealed its ability to form crystals displaying a helical nature, with guanine bases stacked perpendicularly to the helix axis. This crystal form of 5'-GMP provides insights into the structure of quadruple helices in nucleic acids (Lipanov et al., 1990).
3. Phase Transformation in Antisolvent Crystallization
Research into the phase transformation of guanosine 5-monophosphate disodium in antisolvent crystallization has shown that noncommon ions like K+ and Ca2+ significantly impact the process. These ions replace Na+ in GMP disodium salt, forming more stable amorphous GMP complex salts, which is crucial for understanding crystallization processes in biological systems (Nguyen et al., 2015).
4. Application in Microbial Gene Expression
Guanosine 3'-diphosphate 5'-diphosphate, a derivative of guanosine 5'-diphosphate, plays a critical role in gene expression, metabolism, and growth in bacteria. It acts as a global transcription-regulator for genes involved in significant bacterial processes, making it a key molecule in understanding bacterial adaptation to challenging environments (Wu & Xie, 2009).
5. Influence on Serotonin Receptor Binding
Guanosine diphosphate (GDP), along with guanosine triphphosphate (GTP), has been found to differentially affect the binding of various ligands to serotonin receptors in mammalian brain membranes. Specifically, GTP and GDP decrease the binding of the agonist serotonin to its receptors, highlighting the potential role of guanosine nucleotides in neurotransmitter receptor modulation (Peroutka et al., 1979).
6. Supramolecular Structure Formation
Disodium guanosine 5'-monophosphate has been shown to self-assemble into nanoscale cylinders at a specific pH, forming structures with both monomer aggregates and G-quartet aggregates. These findings from NMR and dynamic light scattering studies provide insights into the molecular behavior of nucleotides in aqueous solutions and their potential applications in nanotechnology (Wong et al., 2005).
properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZCGDIGAHOTKN-LGVAUZIVSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine-5'-diphosphate disodium salt | |
CAS RN |
7415-69-2 | |
Record name | Guanosine 5'-(disodium hydrogen pyrophosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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